molecular formula C19H22ClN3O2 B5320492 N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

货号 B5320492
分子量: 359.8 g/mol
InChI 键: PSRZAYMAWFKNLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies and autoimmune diseases.

作用机制

TAK-659 selectively inhibits BTK, which is a key signaling molecule in B-cell receptor signaling. By blocking BTK, TAK-659 prevents the activation of downstream signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies and reduce the number of malignant B-cells in preclinical models. It also inhibits the production of inflammatory cytokines in autoimmune diseases, leading to a reduction in disease activity. TAK-659 has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.

实验室实验的优点和局限性

TAK-659 has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in malignant B-cells. However, its efficacy may vary depending on the genetic background of the cancer cells and the microenvironment in which they reside. Additionally, TAK-659 may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

未来方向

Future research on TAK-659 could focus on several areas, including:
1. Combination therapy: TAK-659 could be combined with other targeted therapies or chemotherapy to improve its efficacy in B-cell malignancies.
2. Biomarker identification: Biomarkers could be identified to predict which patients are most likely to respond to TAK-659, allowing for more personalized treatment approaches.
3. Autoimmune diseases: Further studies could evaluate the efficacy of TAK-659 in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
4. Resistance mechanisms: Resistance to BTK inhibitors can develop over time, so further research could investigate the mechanisms underlying resistance and identify strategies to overcome it.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperazine and subsequent reactions with 4-methoxybenzylamine and acetic anhydride. The final product is obtained through purification by column chromatography.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

属性

IUPAC Name

N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-7-5-17(6-8-18)23-11-9-22(10-12-23)14-19(24)21-16-4-2-3-15(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRZAYMAWFKNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。